molecular formula C11H16N5O8P B3394580 5'-Guanylic acid, 3'-O-methyl- CAS No. 400806-41-9

5'-Guanylic acid, 3'-O-methyl-

Cat. No.: B3394580
CAS No.: 400806-41-9
M. Wt: 377.25 g/mol
InChI Key: JGYKGFFURACNNS-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Guanylic acid, 3’-O-methyl- is a nucleotide derivative that plays a significant role in various biochemical processes. It is an ester of phosphoric acid with the nucleoside guanosine, where the guanosine is methylated at the 3’-hydroxyl group. This compound is involved in the synthesis of RNA and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Guanylic acid, 3’-O-methyl- typically involves the methylation of guanosine monophosphate (GMP). The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pH to ensure the selective methylation at the 3’-hydroxyl group .

Industrial Production Methods: Industrial production of 5’-Guanylic acid, 3’-O-methyl- is generally based on microbial fermentation followed by chemical modification. The microbial fermentation process produces GMP, which is then chemically methylated to obtain the desired compound. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5’-Guanylic acid, 3’-O-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxo-5’-guanylic acid, while substitution reactions can yield various guanine derivatives .

Scientific Research Applications

5’-Guanylic acid, 3’-O-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Guanylic acid, 3’-O-methyl- involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methylation at the 3’-hydroxyl group can influence the binding of proteins and other molecules to the RNA, thereby modulating various biological processes. The molecular targets include RNA polymerases and ribonucleases, which are involved in RNA synthesis and degradation .

Comparison with Similar Compounds

    Guanosine monophosphate (GMP): The non-methylated form of 5’-Guanylic acid.

    Cyclic guanosine monophosphate (cGMP): A cyclic form of GMP involved in signaling pathways.

    7-Methylguanosine: Another methylated derivative of guanosine

Uniqueness: 5’-Guanylic acid, 3’-O-methyl- is unique due to its specific methylation at the 3’-hydroxyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O8P/c1-22-7-4(2-23-25(19,20)21)24-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYKGFFURACNNS-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634802
Record name 3'-O-Methylguanosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400806-41-9
Record name 3'-O-Methylguanosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Guanylic acid, 3'-O-methyl-
Reactant of Route 2
5'-Guanylic acid, 3'-O-methyl-
Reactant of Route 3
5'-Guanylic acid, 3'-O-methyl-
Reactant of Route 4
5'-Guanylic acid, 3'-O-methyl-
Reactant of Route 5
5'-Guanylic acid, 3'-O-methyl-
Reactant of Route 6
5'-Guanylic acid, 3'-O-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.